molecular formula C13H8ClN3O3 B2928322 4-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 851095-63-1

4-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2928322
CAS No.: 851095-63-1
M. Wt: 289.68
InChI Key: BGANTABLOXAURB-UHFFFAOYSA-N
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Description

4-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a benzamide core substituted with a furan ring and an oxadiazole moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving an appropriate precursor.

    Formation of the benzamide: The final step involves the coupling of the oxadiazole-furan intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro group on the benzamide ring can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The furan ring can be oxidized to form furanones, while reduction can lead to dihydrofuran derivatives.

    Cyclization reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Substitution reactions: Products include various substituted benzamides.

    Oxidation reactions: Products include furanones and related compounds.

    Reduction reactions: Products include dihydrofuran derivatives.

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide stands out due to its unique combination of a furan ring and an oxadiazole moiety, which confer distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

4-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O3/c14-9-5-3-8(4-6-9)11(18)15-13-17-16-12(20-13)10-2-1-7-19-10/h1-7H,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGANTABLOXAURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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